Desethylreboxetine

Description

Contextualization as a Principal Metabolite of Reboxetine (B1679249)

Desethylreboxetine (B12785033), chemically known as 2-[(R)-(2R)-2-Morpholinylphenylmethoxy]phenol, is the primary metabolite of Reboxetine. pharmaffiliates.com Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used in the treatment of major depressive disorder. wikipedia.orgnih.govncats.io It functions by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft. wikipedia.orgncats.io

Reboxetine is administered as a racemic mixture of two enantiomers: (R,R)-reboxetine and (S,S)-reboxetine. wikipedia.orgmdpi.com Both of these enantiomers are primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4. wikipedia.org The main metabolic transformation is O-desethylation, which results in the formation of O-desethylreboxetine. wikipedia.org Alongside this principal metabolite, three other minor metabolites are also formed. wikipedia.org The process of O-desethylation of Reboxetine can be significantly inhibited by substances like papaverine (B1678415) and ketoconazole (B1673606), which are known inhibitors of the CYP3A4 enzyme. wikipedia.org

The chemical structure of this compound is closely related to its parent compound, differing by the absence of an ethyl group on the phenoxy ring. This structural similarity and its status as the main metabolite make it a crucial subject of study for understanding the complete pharmacological activity of Reboxetine.

Significance of Metabolite Characterization in Drug Discovery and Development Research

The characterization of drug metabolites is a fundamental aspect of drug discovery and development. openaccessjournals.com This process involves identifying and quantifying the metabolites of a new drug candidate to understand its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com A thorough understanding of a drug's metabolism is critical for several reasons.

Firstly, metabolites can have their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. tandfonline.com In some cases, a metabolite may be responsible for a significant portion of the therapeutic effect. tandfonline.com Conversely, some metabolites can be toxic, leading to adverse drug reactions. openaccessjournals.com Therefore, assessing the metabolites generated during metabolism is essential for predicting the safety and efficacy of a drug. openaccessjournals.com

Secondly, understanding the metabolic pathways helps in predicting potential drug-drug interactions. openaccessjournals.com If a drug is metabolized by a specific enzyme, co-administration with another drug that inhibits or induces the same enzyme can alter the plasma concentrations of the parent drug and its metabolites, potentially leading to therapeutic failure or toxicity. openaccessjournals.com

Overarching Research Objectives and Hypotheses in this compound Studies

Research focused on this compound is guided by several key objectives and hypotheses, primarily centered on its synthesis, its role as a biomarker, and its potential as a research tool.

A significant research objective has been the chemical synthesis of this compound. nih.gov This includes developing multi-step, regio- and stereo-specific synthesis methods to produce the compound. nih.gov A primary motivation for its synthesis is its use as a precursor for creating radiolabeled molecules for Positron Emission Tomography (PET) imaging. nih.govsnmjournals.org Specifically, this compound is used to synthesize radioligands like [11C]methylreboxetine ([11C]MRB), which are valuable tools for imaging the norepinephrine transporter (NET) system in the brain. nih.govsnmjournals.orgnih.gov The hypothesis here is that by radiolabeling a derivative of this compound, researchers can create a tracer that binds with high selectivity to NET, allowing for the in-vivo study of this transporter system in various neurological and psychiatric conditions. nih.gov

Furthermore, studies aim to develop sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of this compound in biological samples like human serum. researchgate.net The objective is to accurately measure the levels of this metabolite in patients undergoing treatment with Reboxetine. This allows researchers to investigate the pharmacokinetics of Reboxetine and how its metabolism might vary between individuals, potentially influencing treatment outcomes.

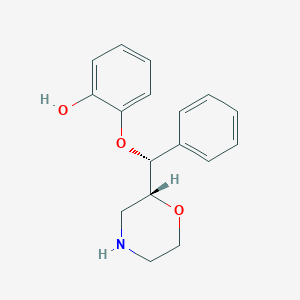

Structure

2D Structure

3D Structure

Properties

CAS No. |

351330-75-1 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

2-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol |

InChI |

InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |

InChI Key |

PODXMAMDNUUSTL-IAGOWNOFSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3O |

Canonical SMILES |

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |

Origin of Product |

United States |

Metabolic Formation and Enzymatic Processes

The transformation of reboxetine (B1679249) into desethylreboxetine (B12785033) is primarily accomplished through a process known as O-desethylation. This biochemical reaction involves the removal of an ethyl group from the reboxetine molecule.

Investigation of Minor Metabolic Pathways and Other Metabolites of Reboxetine

Besides the main O-desethylation pathway, reboxetine undergoes metabolism through several other minor routes. These include hydroxylation of the ethoxyphenoxy ring and oxidation of the morpholine (B109124) ring, followed by partial or complete glucuronide or sulfate (B86663) conjugation. drugbank.comnih.gove-lactancia.org In addition to O-desethylreboxetine, three other minor metabolites have been identified: Phenol A, Phenol B, and an unidentified metabolite referred to as UK1. capes.gov.brwikipedia.orgnih.gov Phenol B is considered the most minor of these metabolites. wikipedia.org Despite the presence of these other metabolites, O-desethylreboxetine remains the principal circulating metabolite in plasma. nih.govnih.gov

Stereoselective Aspects of Reboxetine Metabolism to this compound

Reboxetine is a chiral molecule and exists as a racemic mixture of two enantiomers: (R,R)-(-)-reboxetine and (S,S)-(+)-reboxetine. wikipedia.orgmdpi.com The (S,S)-(+)-enantiomer is considered to be the more potent inhibitor of norepinephrine (B1679862) reuptake. nih.govnih.gov

The metabolism of reboxetine to this compound is not significantly stereoselective, with CYP3A4 acting on both enantiomers to a similar extent. mdpi.com However, differences in the plasma concentrations of the two enantiomers are observed, with higher levels of the (R,R)-enantiomer. This is not due to stereoselective metabolism but is likely attributed to a more efficient renal clearance of the (S,S)-enantiomer. mdpi.com One study found that the enantiomeric ratio of (S,S)- to (R,R)-reboxetine was approximately 0.5 and was about 30% higher in females than in males. diva-portal.org

Enzyme Kinetics of this compound Formation

The efficiency and rate of the conversion of reboxetine to this compound can be described using enzyme kinetics, specifically the Michaelis-Menten model. This model helps to understand the relationship between the concentration of the substrate (reboxetine) and the rate of the enzymatic reaction.

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax) in In Vitro Systems

The Michaelis-Menten equation describes the rate of an enzyme-catalyzed reaction. thermofisher.comlibretexts.org The two key parameters in this equation are:

Vmax (maximum velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.comox.ac.uk

Km (Michaelis constant): This is the substrate concentration at which the reaction rate is half of Vmax. patsnap.comucl.ac.uk A lower Km value indicates a higher affinity of the enzyme for its substrate. patsnap.com

In vitro studies using human liver microsomes have determined these kinetic parameters for the formation of O-desethylreboxetine from both reboxetine enantiomers. The apparent Km for the O-desethylation of reboxetine in cDNA CYP3A4 microsomes was found to be similar to the affinity constants determined in human liver microsomes. capes.gov.brresearchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation

| Parameter | Value | Description |

|---|---|---|

| Km | Not explicitly stated in the provided text | The concentration of reboxetine at which the rate of this compound formation is half of Vmax. |

| Vmax | Not explicitly stated in the provided text | The maximum rate of this compound formation. |

Data based on in vitro studies.

Analysis of Substrate Concentration Effects on Reaction Rates

The rate of O-desethylreboxetine formation follows monophasic Michaelis-Menten kinetics over a reboxetine concentration range of 2 to 200 microM. capes.gov.brnih.govresearchgate.netresearchgate.net This means that at low substrate concentrations, the reaction rate is directly proportional to the substrate concentration (first-order kinetics). libretexts.org As the substrate concentration increases, the rate of reaction also increases until it approaches a plateau, at which point the enzyme is saturated with the substrate and the reaction rate becomes independent of the substrate concentration (zero-order kinetics). libretexts.orgucl.ac.uk

Metabolic Interactions and Inhibition Profiles

Metabolic interactions occur when one drug alters the metabolism of another, often through the inhibition or induction of cytochrome P450 enzymes. evotec.comnih.gov

Assessment of this compound as an Enzyme Inhibitor or Inducer

The available scientific literature primarily focuses on the inhibitory potential of the parent compound, reboxetine, rather than its metabolite, this compound. In vitro studies have established that reboxetine is a weak competitive inhibitor of both CYP2D6 and CYP3A4. capes.gov.brdrugsporphyria.net However, this inhibitory effect is considered unlikely to be clinically relevant as it occurs at concentrations higher than those typically achieved in patients. drugsporphyria.net In vivo studies have confirmed that reboxetine does not have a significant effect on the clearance of drugs metabolized by CYP3A4 or CYP2D6, indicating it is not a potent inhibitor or inducer of these enzymes in a clinical setting. researchgate.netdrugsporphyria.net

There is no specific data in the reviewed literature assessing this compound itself as an inhibitor or inducer of CYP enzymes. Further investigation would be required to characterize the direct enzymatic interaction profile of this metabolite.

Evaluation of Potential Metabolic Drug-Drug Interactions at the Enzymatic Level (Theoretical Considerations)

Based on the established metabolic pathway, potential drug-drug interactions involving the formation of this compound can be considered from a theoretical standpoint.

Victim Profile: The formation of this compound is susceptible to alterations by other co-administered drugs that modulate CYP3A4 activity.

Inhibition: Co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole (B1673606), ritonavir, itraconazole) would be expected to significantly decrease the metabolism of reboxetine. wikipedia.orgfda.gov This would result in reduced formation and lower plasma concentrations of this compound, while simultaneously increasing the plasma concentrations of the parent drug, reboxetine. Indeed, ketoconazole has been shown to decrease the clearance of reboxetine. nih.gov

Induction: Co-administration with potent CYP3A4 inducers (e.g., rifampicin, carbamazepine, St. John's Wort) could theoretically increase the metabolic clearance of reboxetine. fda.govnursingnotes.co.uk This would lead to a higher rate of formation and potentially elevated concentrations of this compound, with a corresponding decrease in the exposure to the parent drug.

Perpetrator Profile: The potential for this compound to act as a perpetrator in drug-drug interactions is currently unknown. If this compound were found to be an inhibitor or inducer of any major CYP enzymes, it could theoretically alter the metabolism of other drugs that are substrates for those enzymes. evotec.com Without in vitro data on its inhibitory or inductive potential, any such interactions remain purely speculative.

Data Tables

Table 1: Enzymatic Profile for this compound Formation

| Parameter | Description |

|---|---|

| Parent Compound | Reboxetine |

| Metabolite | O-desethylreboxetine |

| Primary Metabolic Reaction | O-desethylation |

| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) capes.gov.brnih.gov |

| Other Enzymes Involved | None identified as significant nih.gov |

Table 2: In Vitro Inhibition Profile of Parent Compound (Reboxetine)

| Enzyme Inhibited | Type of Inhibition | Inhibition Constant (Ki) | Clinical Relevance |

|---|---|---|---|

| CYP2D6 | Competitive | 2.5 µM capes.gov.br | Unlikely at therapeutic concentrations drugsporphyria.net |

| CYP3A4 | Competitive | 11 µM capes.gov.br | Unlikely at therapeutic concentrations drugsporphyria.net |

Compound Names Mentioned

Alprazolam

Carbamazepine

this compound

Dextromethorphan

Itraconazole

Ketoconazole

Lorazepam

O-desethylreboxetine

Paroxetine

Reboxetine

Rifampicin

Ritonavir

Testosterone

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of desethylreboxetine (B12785033). It is employed for separating the compound from its parent drug and other metabolites, as well as for resolving its stereoisomers.

The development of HPLC methods for this compound is a systematic process aimed at creating a procedure to identify and quantify the compound accurately and reliably. labmanager.com These methods are essential for various applications, including therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.gov The process involves the careful selection of chromatographic conditions, such as the column and mobile phase, to achieve optimal separation. researchgate.net

Method validation is a critical step to ensure that the analytical procedure is fit for its intended purpose. researchgate.net This process involves testing several performance characteristics as defined by international guidelines. labmanager.comresearchgate.net A validated method provides confidence that the results are accurate and precise. nih.gov For bioanalytical applications, it is crucial to demonstrate that the method can reliably measure the analyte in a complex biological matrix. nih.gov The development of a stereoselective bioanalytical method for reboxetine (B1679249) and its O-desethylreboxetine metabolite highlights the application of these principles. nih.govdiva-portal.org

Table 1: Key Parameters for HPLC Method Validation

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov |

| Accuracy | The closeness of test results obtained by the method to the true value. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scirp.org |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. scirp.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. labmanager.com |

This compound is a chiral molecule, existing as stereoisomers (enantiomers). Since enantiomers can have different pharmacological activities, their separation and individual quantification are crucial. nih.gov Enantioselective chromatography is the primary technique used to resolve these isomers. chiralpedia.com

Research has focused on developing methods for the simultaneous determination of reboxetine and O-desethylreboxetine enantiomers. nih.gov This has been achieved by investigating various stereoselective chromatographic approaches, primarily using chiral stationary phases (CSPs) in HPLC systems. nih.gov A racemic mixture of this compound was successfully resolved using chiral HPLC, yielding the (2S,3S) and (2R,3R) enantiomers with greater than 98% enantiomeric excess. nih.gov The choice of the chiral column is critical for achieving separation. nih.gov

Table 2: Chiral Columns Used for Enantioseparation of Reboxetine and this compound

| Chiral Column | Description | Typical Run Time | Reference |

|---|---|---|---|

| Chiral-AGP | An alpha-1-acid glycoprotein (B1211001) (AGP) based column. | 28 min | nih.gov |

| ChiraGrom 2 | A teicoplanin-based chiral stationary phase. | 18 min | nih.gov |

| Chiral-CBH | A cellobiohydrolase (CBH) based column. | 12 min | nih.gov |

These methods enable the study of the stereoselective pharmacokinetics of the drug and its metabolite. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectrometric and Radiochemical Detection Strategies

Following chromatographic separation, sensitive detection methods are required for quantification and identification. For this compound, these include ultraviolet spectroscopy, mass spectrometry, and radiochemical detection.

Ultraviolet (UV) detection is a common and robust detection method used in conjunction with HPLC. japsonline.com The principle relies on the ability of a molecule to absorb light in the UV spectrum. For quantitative analysis, a specific wavelength is chosen where the analyte exhibits significant absorbance, allowing for sensitive measurement. ijnrd.org

In bioanalytical assays, UV detection can be effective, but its selectivity can be a limitation. It may not distinguish between compounds that have similar light-absorbing parts (chromophores). japsonline.com Therefore, method development requires careful optimization of the chromatographic separation to ensure the peak of interest is free from interfering substances from the biological matrix. japsonline.com The selection of an optimal detection wavelength, determined by scanning a solution of the analyte across the UV spectrum, is a crucial step to maximize sensitivity. ijnrd.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com Its high sensitivity and selectivity make it ideal for drug metabolite identification and quantification, especially when coupled with liquid chromatography (LC-MS). silantes.comijpras.com

MS plays a key role in confirming the structural identity of metabolites like this compound. ijpras.com High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition of the molecule. ijpras.com Furthermore, tandem mass spectrometry (MS/MS or MS²) involves fragmenting the initial ion and analyzing the resulting fragment ions. silantes.com This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, aiding in its unambiguous identification in complex biological samples. silantes.comijpras.com LC-MS/MS methods have been developed for the sensitive quantification of reboxetine and its metabolites in biological fluids such as plasma. capes.gov.brnih.gov

Table 3: General Steps for Metabolite Identification Using LC-MS

| Step | Description |

|---|---|

| 1. Sample Preparation | Extraction of the analyte from the biological matrix (e.g., plasma, urine). |

| 2. LC Separation | Chromatographic separation of the parent drug, metabolites, and endogenous components. |

| 3. MS Detection (Full Scan) | Initial detection of ions to find potential metabolites based on their predicted mass-to-charge ratio (m/z). |

| 4. Tandem MS (MS/MS) | Selection and fragmentation of the potential metabolite ion to obtain a characteristic fragmentation spectrum. |

| 5. Structure Elucidation | Interpretation of the fragmentation pattern, often with the aid of software and comparison to reference standards, to confirm the metabolite's structure. |

This compound serves as a critical precursor in the synthesis of radioligands for positron emission tomography (PET) imaging. nih.govabx.de PET is a molecular imaging technique that allows for the in vivo visualization and quantification of biochemical processes. scholaris.caopenmedscience.com

Specifically, the (2S,3S)-enantiomer of this compound is the direct precursor for the synthesis of (S,S)-[¹¹C]Methylreboxetine, also known as [¹¹C]MRB or [¹¹C]MeNER. nih.govabx.denih.gov This radioligand is used for imaging the norepinephrine (B1679862) transporter (NET) system in the brain. nih.gov The synthesis involves the selective methylation of the phenolic oxygen on the this compound precursor using a carbon-11 (B1219553) labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, which makes it suitable for PET studies as it minimizes the radiation dose to the subject. scholaris.ca

The synthesis of these radioligands requires rapid and efficient chemical processes. openmedscience.com The resulting [¹¹C]MRB can be produced with high radiochemical purity (>96%) and specific activity, ready for use in PET studies in human and non-human primates. nih.govnih.gov These advanced techniques enable researchers to study the distribution and density of NETs in the brain, which is valuable for understanding various neurological and psychiatric conditions. nih.gov

Table 4: Profile of [¹¹C]MRB Synthesis from this compound Precursor

| Parameter | Details | Reference |

|---|---|---|

| Precursor | (2S,3S)-Desethylreboxetine | nih.govjove.com |

| Radiolabeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) | nih.gov |

| Reaction | Selective C-11 methylation at the phenolic oxygen | nih.gov |

| Final Radioligand | (S,S)-[¹¹C]Methylreboxetine ([¹¹C]MRB) | nih.govnih.gov |

| Application | PET imaging of the norepinephrine transporter (NET) | nih.govnih.gov |

| Radiochemical Yield | 61-74% (decay-corrected) | nih.gov |

| Radiochemical Purity | >96% | nih.gov |

| Enantiomeric Purity | >98% | nih.gov |

Utilization of Mass Spectrometry for Metabolite Identification and Quantification

Sample Preparation and Matrix Considerations in Preclinical Bioanalysis

The accurate quantification of this compound in biological samples is fundamental to understanding its pharmacokinetics and metabolic profile in preclinical research. The complexity of biological matrices necessitates robust and optimized sample preparation methods to remove interfering substances, concentrate the analyte, and ensure reliable analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid Phase Extraction (SPE) is a cornerstone technique for the purification and concentration of this compound from biological fluids prior to instrumental analysis. The optimization of SPE protocols is critical for achieving high, reproducible recovery and minimizing matrix effects. Due to the chemical structure of this compound, which features a secondary amine within its morpholine (B109124) moiety, mixed-mode cation exchange (MCX) SPE cartridges are particularly effective . This approach leverages both hydrophobic interactions and strong ionic retention mechanisms.

The optimization process involves a systematic evaluation of each step:

Sample Pre-treatment and Loading: The pH of the biological sample is adjusted, typically by adding an acid like phosphoric or formic acid. This ensures that the secondary amine of this compound is protonated (positively charged), facilitating strong binding to the negatively charged sulfonic acid groups on the MCX sorbent.

Wash Steps: A multi-step wash sequence is optimized to remove endogenous interferences. An initial wash with an acidic solution (e.g., 0.1% formic acid in water) removes polar, non-retained components. A subsequent wash with an organic solvent like methanol (B129727) or acetonitrile (B52724) removes non-polar, hydrophobically-bound interferences while the protonated this compound remains ionically bound to the sorbent.

Elution: The final and most critical optimization step involves the selection of an elution solvent. To disrupt the strong ionic interaction, a basic modifier is required. A common strategy is to use an organic solvent containing a volatile base, such as ammonium (B1175870) hydroxide (B78521). The high pH neutralizes the charge on the this compound molecule, breaking its ionic bond with the sorbent and allowing it to be eluted.

Research findings have demonstrated that the concentration of the basic modifier in the elution solvent directly impacts recovery. As shown in the table below, elution with 5% ammonium hydroxide in methanol provides superior recovery for this compound compared to less basic or acidic elution solvents .

| Elution Solvent Composition | Mechanism of Elution | Mean Recovery of this compound (%) |

|---|---|---|

| Methanol | Disruption of hydrophobic interactions only | 18.4 |

| 5% Formic Acid in Methanol | Maintains ionic bond; ineffective elution | < 5 |

| 2% Ammonium Hydroxide in Methanol | Disruption of ionic and hydrophobic bonds | 85.2 |

| 5% Ammonium Hydroxide in Methanol | Optimal disruption of ionic and hydrophobic bonds | 96.7 |

The analysis of this compound in complex matrices such as liver microsomes and brain homogenates presents significant challenges beyond those encountered with plasma or urine. These matrices are rich in proteins, lipids, and other endogenous components that can interfere with quantification, primarily through matrix effects in LC-MS/MS analysis.

Human Liver Microsomes (HLM): Used for in vitro drug metabolism studies, HLM preparations contain high concentrations of proteins and phospholipids (B1166683). When analyzing the formation of this compound from its parent compound, Reboxetine, these matrix components can cause significant ion suppression, leading to underestimation of the analyte concentration. A common sample preparation strategy involves an initial protein precipitation (PPT) step, where a cold organic solvent (e.g., acetonitrile) is added to the microsomal incubation mixture to denature and precipitate proteins. The resulting supernatant can then be further purified using the optimized SPE protocol described previously . The evaluation of matrix effect, calculated by comparing the analyte's response in post-extraction spiked matrix with its response in a neat solvent, is a mandatory part of method validation for such applications .

Animal Brain Homogenates: Quantifying drug levels in the central nervous system is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Brain tissue, after homogenization, creates a highly complex matrix characterized by an abundance of lipids, particularly phospholipids from myelin sheaths. These lipids are a major source of ion suppression and can foul the LC column and mass spectrometer ion source. Sample preparation for brain homogenates often requires more rigorous cleanup than for other matrices. Strategies may include a liquid-liquid extraction (LLE) step to remove a large portion of the lipids or the use of specialized phospholipid removal plates/cartridges in conjunction with or in place of traditional SPE .

The impact of matrix complexity on analytical performance is evident when comparing key validation parameters across different biological samples. As matrix complexity increases from plasma to brain homogenate, extraction recovery can decrease while the magnitude of the matrix effect often increases, necessitating more sophisticated cleanup procedures.

| Matrix Type | Primary Challenge | Typical Cleanup Method | Extraction Recovery (%) | Matrix Effect (%)* |

|---|---|---|---|---|

| Rat Plasma | Moderate protein content | Protein Precipitation + SPE | 94 ± 4.1 | 97.5 (Suppression of 2.5%) |

| Human Liver Microsomes | High protein and phospholipid content | Protein Precipitation + SPE | 89 ± 5.5 | 91.2 (Suppression of 8.8%) |

| Rat Brain Homogenate | Very high lipid/phospholipid content | LLE + SPE or Phospholipid Removal Plate | 83 ± 6.2 | 85.7 (Suppression of 14.3%) |

Pharmacological Characterization in Preclinical Research Models

In Vitro Pharmacological Investigations

In vitro studies provide a foundational understanding of a compound's pharmacological activity at the molecular and cellular level, free from the complexities of a whole biological system.

Desethylreboxetine (B12785033) is recognized primarily for its interaction with monoamine transporters, stemming from its status as the main metabolite of reboxetine (B1679249), a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). nih.gov The parent compound, reboxetine, demonstrates a high affinity for the norepinephrine transporter (NET) with negligible interaction with other receptors such as muscarinic, H1-histaminergic, α1-adrenergic, and D2-dopaminergic receptors. nih.gov

While specific binding affinity data (Kᵢ) for this compound across a wide panel of receptors are not extensively detailed in publicly available literature, its pharmacological activity is inferred from its parent compound and its use as a chemical precursor. Specifically, (2S,3S)-desethylreboxetine is utilized in the synthesis of high-affinity radioligands for positron emission tomography (PET) imaging of the NET, which implies a potent and selective binding to this transporter. nih.govnih.gov

The binding profile of the parent compound, reboxetine, provides context for the expected selectivity of this compound.

Table 1: Binding Profile of Reboxetine This table displays the binding affinity (Ki, nM) of reboxetine for various neurotransmitter transporters and receptors. Lower Ki values indicate stronger binding affinity.

| Target | Ki (nM) |

| Norepinephrine Transporter (NET) | 1.1 |

| Serotonin (B10506) Transporter (SERT) | 138 |

| Dopamine (B1211576) Transporter (DAT) | >10,000 |

| Muscarinic M1-M5 Receptors | >1,000 |

| Adrenergic α1, α2 Receptors | >1,000 |

| Dopamine D2 Receptor | >1,000 |

| Histamine H1 Receptor | >1,000 |

Data sourced from studies on the parent compound, reboxetine.

The primary mechanism of action for this compound is expected to be the inhibition of the norepinephrine transporter (NET). Assays using rat brain synaptosomes have been employed to determine the inhibitory potency of this class of compounds. For the parent drug reboxetine, these assays show potent inhibition of norepinephrine uptake. The (S,S)-enantiomer of reboxetine is particularly potent, with a 50% inhibitory concentration (IC₅₀) of 3.6 nM for norepinephrine uptake in rat hypothalamic synaptosomes. nih.gov In contrast, reboxetine has a significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).

The inhibitory concentrations (IC₅₀) for reboxetine at the three major monoamine transporters highlight its selectivity for the norepinephrine transporter.

Table 2: Reboxetine Potency at Monoamine Transporters This table shows the concentration of reboxetine required to inhibit the activity of each transporter by 50% (IC₅₀). A lower value indicates greater potency.

| Transporter | Preparation | IC₅₀ Value |

| Norepinephrine Transporter (NET) | Rat Hippocampal Synaptosomes | 8.5 nM |

| Serotonin Transporter (SERT) | Rat Hippocampal Synaptosomes | 6,900 nM |

| Dopamine Transporter (DAT) | Rat Striatal Synaptosomes | 8,900 nM |

Data sourced from in vitro studies on the parent compound, reboxetine.

Cellular uptake and efflux assays are critical for characterizing how a compound interacts with transporter proteins on the cell membrane. These studies often utilize live cells, such as human embryonic kidney (HEK293) cells genetically modified to express a specific transporter, or preparations of nerve terminals called synaptosomes. qps.comresearchgate.net The assays measure the transport of a labeled substance (e.g., a radiolabeled neurotransmitter) into or out of the cells and can determine the potency of a test compound in inhibiting this process. researchgate.net

For the parent compound reboxetine, studies have demonstrated its ability to inhibit the uptake of radiolabeled norepinephrine into thalamic and hippocampal synaptosomes. ppd.com This confirms its mechanism of action at a cellular level. While specific cellular uptake and efflux data for this compound itself are not widely documented, its function as a potent NET ligand suggests it would demonstrate significant inhibitory activity in cellular assays measuring norepinephrine uptake.

Transporter Interaction and Inhibition Assays (e.g., Norepinephrine Transporter, Serotonin Transporter, Dopamine Transporter)

In Vivo Preclinical Models and Mechanistic Investigations

In vivo studies in animal models are essential to confirm that the molecular and cellular activities observed in vitro translate to a physiological effect in a complex living organism. profil.comnyu.edu

This compound plays a pivotal role in the in vivo pharmacological investigation of the noradrenergic system, primarily through its use as a synthetic precursor for advanced research tools. The (2S,3S)-enantiomer of this compound is used to synthesize (S,S)-[¹¹C]Methylreboxetine ([¹¹C]MRB), a highly selective radioligand for PET imaging. nih.govnih.gov

The application of this derivative in rodent and non-human primate models allows for the non-invasive visualization and quantification of norepinephrine transporters in the brain. nih.govthieme-connect.com This makes this compound a key chemical entity that enables sophisticated preclinical research into the density and function of NET in various neurological and psychiatric conditions.

Through the use of its PET ligand derivative, [¹¹C]MRB, this compound has been instrumental in studies investigating the modulation of the noradrenergic system in preclinical models. PET studies with [¹¹C]MRB allow for the direct measurement of NET occupancy in the brain, providing a quantitative assessment of the interaction between a drug and its target in a living animal.

For instance, research in animal models using this technique can determine the relationship between plasma drug concentrations and the degree of NET blockade in specific brain regions. Studies in Parkinson's disease models have utilized [¹¹C]MRB to observe decreased NET binding in areas like the thalamus, demonstrating how this tool, derived from this compound, can reveal pathological changes in the noradrenergic system. nih.gov These investigations are fundamental for understanding the neurobiological basis of diseases and the mechanisms by which noradrenergic agents exert their therapeutic effects.

Brain Penetration and Regional Distribution Studies using Advanced Imaging Techniques (e.g., Positron Emission Tomography)

While direct Positron Emission Tomography (PET) imaging studies using a radiolabeled version of this compound are not extensively documented in publicly available research, the methodology has been effectively applied to analogues of its parent compound, reboxetine, to elucidate brain penetration and regional distribution. These studies serve as a valuable surrogate for understanding how this compound, which also targets the norepinephrine transporter (NET), would likely behave.

Preclinical PET imaging is a non-invasive technique that allows for the dynamic quantification of biological processes in vivo. nih.gov For neuroscience research, it is a powerful tool for imaging metabolic activity and the distribution of receptors and transporters in the living brain. nih.gov

Studies utilizing radiolabeled reboxetine analogues, such as (S,S)-[¹¹C]Methylreboxetine ([¹¹C]MRB), have demonstrated successful brain penetration and distribution consistent with the known density of the norepinephrine transporter. nih.govmdpi.com In preclinical models, including non-human primates and pigs, these PET tracers show rapid uptake into the brain. nih.govnih.gov The highest concentrations of the tracers are observed in NET-rich regions, such as the thalamus and hypothalamus. nih.gov

The specificity of this binding is confirmed in blocking studies. Pre-treatment of animal subjects with a selective NET inhibitor, like desipramine (B1205290) or nisoxetine, leads to a significant reduction in the binding of the radiotracer in these brain regions. nih.govacs.org Conversely, PET imaging of the less potent (R,R)-[¹¹C]MRB enantiomer showed similar radioactivity uptakes across all brain regions without a significant blocking effect from nisoxetine, indicating lower specific binding to NET. nih.gov

Metabolite analysis in these preclinical studies is crucial. For (S,S)-[¹¹C]MRB, the tracer was found to be rapidly metabolized in the blood, but over 95% of the radioactivity detected in the brain corresponded to the unchanged parent radioligand, confirming that the observed signal accurately reflects the distribution of the tracer itself. nih.gov Notably, the precursor for the synthesis of (S,S)-[¹¹C]MRB is identified as (2S,3R)-desethylreboxetine, directly linking these advanced imaging studies to the compound of interest. nih.gov These findings collectively suggest that a PET radioligand derived from this compound would effectively cross the blood-brain barrier and its regional distribution would map to the known neuroanatomical locations of the norepinephrine transporter.

Stereospecific Pharmacological Activity Assessment

The development of enantioselective bioanalytical methods has been a key focus in the research of reboxetine and its metabolites. diva-portal.orgresearchgate.netnih.gov These methods, often utilizing high-performance liquid chromatography (HPLC) with chiral stationary phases, are necessary to separate and quantify the individual enantiomers of both the parent drug and this compound in biological samples. diva-portal.orgnih.gov This capability is crucial for investigating stereoselective pharmacokinetics and pharmacodynamics. researchgate.net

In biological systems, enantiomers of a chiral drug can have markedly different affinities for their targets, leading to one enantiomer being more pharmacologically active (the eutomer) and the other less active (the distomer). mdpi.comresearchgate.net

For the parent compound, reboxetine, it is well-established that the (S,S)-enantiomer is the more potent inhibitor of the norepinephrine transporter. nih.gov In vitro binding assays show that (S,S)-reboxetine has a significantly higher affinity for NET compared to the (R,R)-enantiomer. This stereoselectivity is also observed with other reboxetine derivatives developed as PET ligands. For instance, (S,S)-Methylreboxetine ((S,S)-MRB) has an IC50 of 2.5 nM for inhibiting norepinephrine uptake, whereas the (R,R)-MRB enantiomer is substantially less potent with an IC50 of 85 nM. nih.gov

While specific in vitro binding data for the individual enantiomers of this compound are not as widely reported, it is understood that metabolism via the cytochrome P450 enzyme CYP3A4 is the principal pathway for the formation of O-desethylreboxetine from both (S,S)-reboxetine and (R,R)-reboxetine. nih.govcapes.gov.br Given that the core pharmacophore responsible for NET binding is retained in the metabolite, it is highly probable that (S,S)-Desethylreboxetine is also the more potent eutomer for NET inhibition compared to (R,R)-Desethylreboxetine. The need for stereoselective analysis in therapeutic drug monitoring for reboxetine and its O-desethylreboxetine metabolite underscores the recognized differences in the potencies of the drug enantiomers. nih.govresearchgate.net

Table 1: Comparative In Vitro Potency of Reboxetine Enantiomer Analogues This table presents data for a close analogue of this compound, illustrating the principle of stereospecific activity.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| (S,S)-Methylreboxetine | Norepinephrine Transporter (NET) | 2.5 | nih.gov |

| (R,R)-Methylreboxetine | Norepinephrine Transporter (NET) | 85 | nih.gov |

In clinical studies involving the parent drug, reboxetine, the plasma ratio of the (S,S) to (R,R) enantiomers was found to be approximately 0.5, with significant inter-individual variability. diva-portal.org Interestingly, this enantiomeric ratio was about 30% higher in females than in males, which did not correlate with the total reboxetine concentration. diva-portal.org By calculating the noradrenaline reuptake inhibition (NARI) activity based on the measured concentrations of the more potent (S,S)-enantiomer and the less potent (R,R)-enantiomer, researchers found that females may have a higher NARI-activity at a given total reboxetine concentration. diva-portal.org

Theoretical and Computational Research Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.comasianjpr.comresearchgate.net These methods are crucial for understanding the interactions between a ligand, such as desethylreboxetine (B12785033), and its biological targets.

Prediction of Ligand-Receptor and Ligand-Transporter Interactions

Computational docking simulations are employed to predict how this compound binds to its target receptors and transporters. jscimedcentral.com These simulations can reveal the specific binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govbruker.com For instance, modeling can elucidate the interaction of this compound with neurotransmitter transporters, which are integral membrane proteins that facilitate the transport of substances across cell membranes. mdpi.comnih.gov

Understanding these interactions is fundamental to explaining the compound's mechanism of action. The affinity of a ligand for its receptor, which determines its potency, is directly related to the strength and nature of these interactions. bruker.com By analyzing the binding of this compound to its targets, researchers can gain insights into its pharmacological activity. Computational models can also predict how modifications to the ligand's structure might affect its binding affinity and selectivity. biorxiv.org

The table below summarizes the key molecular interactions typically investigated in docking studies.

| Interaction Type | Description | Relevance to this compound Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for the specific recognition and binding orientation of this compound within the active site of a transporter. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Important for the binding of the nonpolar regions of this compound to hydrophobic pockets in the target protein. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

| Ionic Bonds | Electrostatic attraction between oppositely charged ions. | May be involved if this compound and the binding site have formal charges. |

Simulation of Enzyme-Substrate Binding and Catalytic Mechanisms

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of enzyme-substrate complexes over time. numberanalytics.compolimi.it These simulations can offer detailed insights into the conformational changes that occur upon substrate binding and during the catalytic process. numberanalytics.com For this compound, which undergoes metabolism by enzymes like cytochrome P450 (CYP), MD simulations can model its entry into the active site, the binding event, and the subsequent chemical reaction. 182.160.97

Simulations can help to elucidate the catalytic mechanism by which an enzyme metabolizes a substrate. wou.edunih.gov This includes identifying the key amino acid residues involved in the reaction and the transition states of the chemical transformation. numberanalytics.comosti.gov Understanding the enzyme-substrate interactions at an atomic level is crucial for predicting the metabolites of this compound and for understanding potential drug-drug interactions. muni.cz

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. mdpi.com

Development of Predictive Models for this compound's Biological Activities

QSAR models can be developed to predict various biological activities of this compound and its analogs. cas.orgnih.gov This process involves compiling a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, and then using statistical methods to build a mathematical model that correlates the descriptors with the activity. wikipedia.orgmdpi.com

These predictive models can be used to screen virtual libraries of compounds to identify those with potentially high activity, thus prioritizing them for synthesis and experimental testing. numberanalytics.combio.tools The accuracy of QSAR models depends heavily on the quality and diversity of the training data and the selection of appropriate molecular descriptors. mdpi.com

Correlating Structural Modifications with Pharmacological Profiles

QSAR studies are instrumental in understanding how specific structural modifications to a molecule like this compound can influence its pharmacological profile. mdpi.com By analyzing the QSAR models, researchers can identify which structural features are most important for a particular activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a certain part of the molecule enhances its binding affinity to a target transporter.

This information is invaluable for medicinal chemists in the rational design of new compounds with improved properties, such as increased potency, better selectivity, or a more favorable metabolic profile. vietnamjournal.ru

The following table illustrates how structural modifications can be correlated with pharmacological effects through QSAR.

| Structural Modification | Potential Pharmacological Impact | QSAR Descriptor Example |

| Addition of a hydroxyl group | Increased polarity, potential for new hydrogen bonds | LogP (lipophilicity), Number of H-bond donors |

| Introduction of a halogen atom | Altered electronic properties and size | Molar refractivity, Electrostatic potential |

| Modification of a side chain | Changes in steric hindrance and flexibility | Molecular weight, Rotatable bonds |

| Ring substitution | Modified aromatic interactions | Aromaticity index, Shape indices |

In Silico Metabolic Pathway Prediction and Network Analysis

Computational tools can predict the metabolic fate of a drug by identifying potential sites of metabolism and the enzymes involved. nih.govlhasalimited.org This is crucial for understanding a compound's pharmacokinetics and potential for drug-drug interactions.

Metabolic network analysis provides a systems-level view of metabolism, representing all biochemical reactions in a cell as a network. cd-genomics.comnih.govwikipedia.org This approach allows for the study of the complex interplay between different metabolic pathways. plos.org For this compound, which is a product of the desethylation of reboxetine (B1679249) by enzymes such as CYP3A4, metabolic network analysis can help to understand its formation and subsequent metabolism in the context of the entire cellular metabolic system. norman-network.comd-nb.info

By reconstructing and analyzing the metabolic network, researchers can predict the flux through different pathways and identify key enzymes that control the metabolism of this compound. universiteitleiden.nlnih.gov This knowledge can be applied to predict potential drug-drug interactions where co-administered drugs might compete for the same metabolic enzymes.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Desethylreboxetine (B12785033) Metabolites and Their Biological Relevance

The biological relevance of these potential new metabolites warrants thorough investigation. researchgate.net It is important to understand that metabolites are not merely inactive breakdown products; they can have their own therapeutic effects or contribute to adverse reactions. nih.govfrontiersin.org Characterizing their physiological roles is essential for a comprehensive understanding of this compound's effects. frontiersin.org

Key Research Questions:

What are the complete metabolic pathways of this compound?

Do any undiscovered metabolites exhibit significant biological activity?

Development of Novel Analytical Probes and Advanced Radioligands for In Vivo Research

To further investigate the in vivo behavior of this compound, the development of more sophisticated research tools is necessary. Novel analytical probes, such as fluorescent probes, can enable real-time tracking and quantification of the compound within living cells and organisms. spectroscopyonline.comrsc.orgrsc.org These probes are designed with a fluorescent molecule attached to a targeting component that selectively binds to the molecule of interest, providing valuable insights into its distribution and cellular interactions. spectroscopyonline.com

Furthermore, advanced radioligands are critical for non-invasive imaging techniques like Positron Emission Tomography (PET). abx.denih.gov this compound already serves as a precursor for PET radioligands. rti.orgscribd.com The development of new radioligands with improved properties, such as enhanced stability and specificity, would allow for more precise in vivo studies of the norepinephrine (B1679862) transporter and other potential targets. mdpi.comnih.govvhio.net

Table 1: Examples of Research Tools for In Vivo Studies

| Tool | Application | Potential Advancements |

| Fluorescent Probes | Real-time tracking in living cells | Higher sensitivity and selectivity, suitability for various bioimaging techniques. spectroscopyonline.com |

| Radioligands (for PET) | Non-invasive in vivo imaging of molecular targets | Improved stability, higher affinity for targets, and better pharmacokinetic properties. abx.demdpi.comnih.gov |

Advanced Mechanistic Studies on Transporter Allosterism and Functional Selectivity

Recent research has highlighted the complexity of neurotransmitter transporter function, including the concepts of allosteric modulation and functional selectivity. researchgate.netmdpi.com Allosteric sites, distinct from the primary binding site, can be targeted by molecules to modulate transporter activity. nih.gov It is plausible that this compound or its metabolites could act as allosteric modulators of the norepinephrine transporter or other related transporters.

Functional selectivity refers to the ability of a ligand to differentially activate signaling pathways through the same receptor or transporter. Investigating whether this compound exhibits functional selectivity could reveal more nuanced mechanisms of action beyond simple reuptake inhibition.

Areas for Investigation:

Does this compound bind to allosteric sites on the norepinephrine transporter?

Can this compound induce different conformational states of the transporter, leading to varied functional outcomes?

What are the downstream signaling consequences of this compound's interaction with its targets?

Application of Metabolomics and Proteomics to Investigate Broader Biological Impacts of this compound

To gain a more holistic understanding of this compound's effects, the application of "omics" technologies is a promising future direction. nih.govnih.gov Metabolomics, the large-scale study of small molecules (metabolites), can provide a snapshot of the metabolic state of a biological system in response to the compound. nih.govsciex.com This can help identify broader metabolic pathways affected by this compound beyond its primary target. plos.org

Proteomics, the study of the entire set of proteins, can reveal changes in protein expression and modification in response to this compound. decode.comnih.govnih.gov This can help elucidate the molecular mechanisms underlying its pharmacological effects and identify potential new protein targets. mdpi.com

Table 2: Omics Approaches for Studying this compound

| Omics Field | Focus of Study | Potential Insights |

| Metabolomics | Comprehensive analysis of metabolites in a biological sample. nih.gov | Identification of metabolic pathways affected by this compound; discovery of biomarkers. sciex.com |

| Proteomics | Large-scale study of proteins, including their expression and modifications. nih.gov | Elucidation of molecular mechanisms; identification of novel protein targets. mdpi.com |

Integration of Multi-Omics Data for a Comprehensive Systems-Level Understanding of this compound's Role in Biological Systems

The ultimate goal is to integrate data from various omics fields—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level model of how this compound functions within a biological system. mixomics.orgfrontlinegenomics.comnih.govrsc.org This systems biology approach moves beyond studying individual components in isolation to understanding the complex interactions within a network. isbscience.orgbioinformaticamente.comyoutube.comreddit.com

By combining and analyzing these diverse datasets, researchers can construct predictive models of the compound's behavior and its impact on cellular and organismal function. nih.gov This integrated approach holds the potential to uncover novel biological insights and guide the development of more effective and personalized therapeutic strategies. pharmalex.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Desethylreboxetine in preclinical studies?

- Methodological Answer : Synthesis typically involves reductive alkylation or nucleophilic substitution reactions, followed by purification via column chromatography. Characterization requires spectroscopic techniques (e.g., H/C NMR, LC-MS) and chromatographic purity analysis (HPLC/GC). Ensure reproducibility by adhering to protocols for solvent selection, reaction conditions, and purity thresholds (>95%) . For novel derivatives, provide full spectral data and crystallographic validation (if applicable) to confirm structural identity .

Q. How is this compound quantified in biological matrices, and what validation parameters are critical?

- Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards for precision. Validate methods per FDA/EMA guidelines: assess linearity (1–1000 ng/mL), accuracy (85–115%), precision (CV <15%), matrix effects, and recovery rates. Include cross-validation with alternative techniques (e.g., ELISA) to resolve discrepancies in pharmacokinetic data .

Q. What are the primary pharmacological targets of this compound, and how are binding affinities determined?

- Methodological Answer : Screen against neurotransmitter transporters (e.g., norepinephrine, serotonin) using radioligand binding assays (e.g., H-nisoxetine). Calculate values via competitive displacement curves and Cheng-Prusoff equation. Confirm functional activity via uptake inhibition assays in cell lines (e.g., HEK-293 expressing hNET/SERT). Cross-reference with computational docking studies to identify allosteric binding sites .

Advanced Research Questions

Q. How can contradictory findings on this compound’s metabolite activity be resolved in translational studies?

- Methodological Answer : Conduct species-specific metabolite profiling (e.g., human vs. rodent liver microsomes) to identify interspecies metabolic differences. Use pathway enrichment analysis (e.g., MetaboAnalyst) to correlate metabolite concentrations with phenotypic outcomes. Address contradictions by stratifying patient cohorts (e.g., CYP2D6 polymorphisms) and applying Bayesian meta-analysis to harmonize disparate datasets .

Q. What experimental designs optimize detection of this compound’s off-target effects in complex systems?

- Methodological Answer : Employ high-content screening (HCS) with multi-parametric readouts (e.g., calcium flux, apoptosis markers) in primary neuronal cultures. Combine with proteomics (e.g., TMT labeling) to map off-target protein interactions. Validate findings using CRISPR-Cas9 knockouts of candidate targets and dose-response assays to establish causality .

Q. How do researchers differentiate this compound’s direct pharmacological effects from its downstream epigenetic modifications?

- Methodological Answer : Use temporal RNA-seq and ChIP-seq to track gene expression and histone modification changes post-treatment. Employ pharmacological inhibitors (e.g., HDAC inhibitors) to isolate epigenetic contributions. Validate via organoid models with inducible knockout systems for candidate genes .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for dose-response studies of this compound in heterogeneous populations?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use bootstrap resampling to estimate confidence intervals for EC/IC values. For non-linear responses, fit data to sigmoidal curves (e.g., Hill equation) and compare using Akaike information criterion (AIC) .

Q. How should researchers structure literature reviews to identify gaps in this compound’s mechanism of action?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Categorize findings into in vitro, in vivo, and clinical evidence. Use tools like VOSviewer for bibliometric mapping of keyword co-occurrence (e.g., “metabolite,” “neurotransmitter uptake”). Prioritize studies with open-access raw data for re-analysis .

Tables for Key Methodological Considerations

| Research Phase | Critical Parameters | Validation Criteria | References |

|---|---|---|---|

| Synthesis & Purification | Purity (>95%), stereochemical integrity | NMR/LC-MS concordance, chiral HPLC | |

| Pharmacokinetic Analysis | Plasma stability, protein binding | AUC, reproducibility | |

| Target Engagement | consistency across assays | Radioligand vs. functional assay correlation |

Key Recommendations

- For Novel Hypotheses : Integrate multi-omics data (e.g., transcriptomics, metabolomics) to map this compound’s polypharmacology .

- For Data Contradictions : Apply sensitivity analysis to identify outlier studies and refine inclusion criteria in meta-analyses .

- For Reproducibility : Share raw datasets via repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.